2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione
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Overview
Description
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is an organic compound recognized for its utility as a building block in the synthesis of various open-chain and heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxymethylidene)-3-oxo esters
- Diethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
Uniqueness
2-(Ethoxymethylidene)-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
59068-33-6 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O3/c1-3-16-9-12(10(2)14)13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
WTNYQLSEQLYWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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